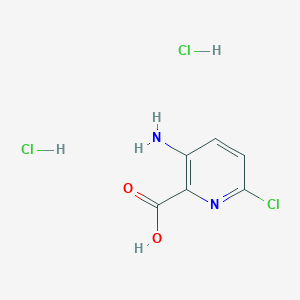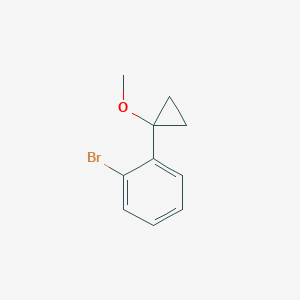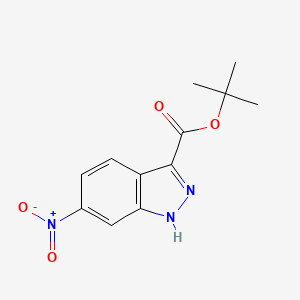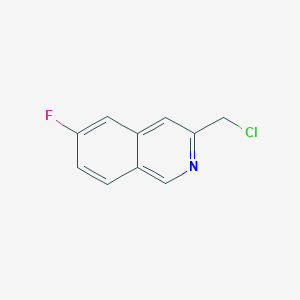
1-(5-Bromoquinolin-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromoquinolin-8-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 5-position of the quinoline ring and an ethanone group at the 8-position makes this compound unique and potentially useful for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromoquinolin-8-yl)ethanone typically involves the bromination of quinoline derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 5-bromoquinolin-8-ol. This intermediate is then treated with acetic anhydride to introduce the ethanone group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromoquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
- Substituted quinoline derivatives
- Carboxylic acids
- Alcohols
- Fused ring systems
Aplicaciones Científicas De Investigación
1-(5-Bromoquinolin-8-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(5-Bromoquinolin-8-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the ethanone group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological system and the nature of the target.
Comparación Con Compuestos Similares
1-(3-Bromoquinolin-5-yl)ethanone: Similar structure but with the bromine atom at the 3-position.
8-Hydroxyquinoline: Lacks the bromine atom and ethanone group but shares the quinoline core structure.
5-Bromoquinolin-8-ol: Intermediate in the synthesis of 1-(5-Bromoquinolin-8-yl)ethanone.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom and the ethanone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C11H8BrNO |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
1-(5-bromoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-6H,1H3 |
Clave InChI |
LCUJGBLVYGPYIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


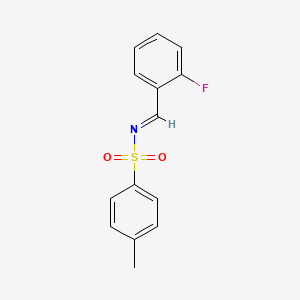
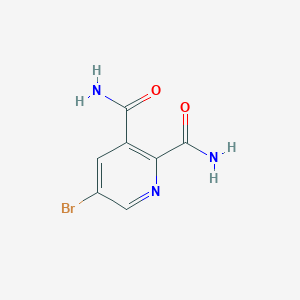
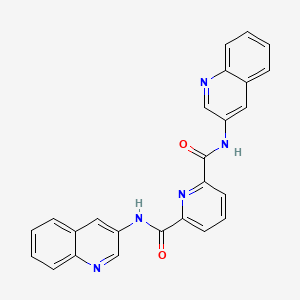

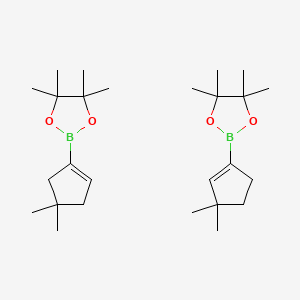
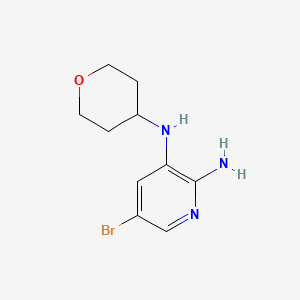
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
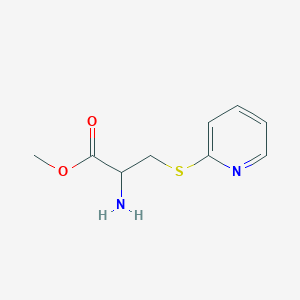
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
